2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol

EGFR inhibition tyrosine kinase quinazoline SAR

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol (CAS 728036-41-7) is a synthetic quinazoline derivative characterized by a 2-chloro substituent, 6,7-dimethoxy groups, and a 4-(2-hydroxyethyl)amino side chain. This compound is structurally related to key intermediates used in the synthesis of alpha-1 adrenoceptor antagonists (e.g., terazosin, doxazosin) but is distinguished by its functionalized ethanolamine side chain, which introduces additional hydrogen-bonding capacity and modulates physicochemical properties compared to the primary 4-amino analog.

Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
CAS No. 728036-41-7
Cat. No. B11070023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol
CAS728036-41-7
Molecular FormulaC12H14ClN3O3
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCCO)OC
InChIInChI=1S/C12H14ClN3O3/c1-18-9-5-7-8(6-10(9)19-2)15-12(13)16-11(7)14-3-4-17/h5-6,17H,3-4H2,1-2H3,(H,14,15,16)
InChIKeyJLZAHJZEZKTSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.7 [ug/mL] (The mean of the results at pH 7.4)

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol (CAS 728036-41-7): A Differentiated Quinazoline Scaffold for Targeted Kinase and Receptor Research


2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol (CAS 728036-41-7) is a synthetic quinazoline derivative characterized by a 2-chloro substituent, 6,7-dimethoxy groups, and a 4-(2-hydroxyethyl)amino side chain . This compound is structurally related to key intermediates used in the synthesis of alpha-1 adrenoceptor antagonists (e.g., terazosin, doxazosin) but is distinguished by its functionalized ethanolamine side chain, which introduces additional hydrogen-bonding capacity and modulates physicochemical properties compared to the primary 4-amino analog [1]. Documented biochemical activity includes inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 9.31 nM in a radioligand displacement assay using A431 cell membranes [2].

Why 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol Cannot Be Replaced by Common 4-Aminoquinazoline Analogs


In-class substitution with widely available analogs such as 2-chloro-6,7-dimethoxyquinazolin-4-amine (CAS 23680-84-4) or 2,4-dichloro-6,7-dimethoxyquinazoline is not scientifically valid for projects requiring a specific combination of C2 electrophilicity and a 4-position hydroxyethyl side chain. The primary 4-amino analog lacks the terminal hydroxyl group, which eliminates the capacity for downstream derivatization via esterification, etherification, or prodrug strategies that rely on a free alcohol handle [1]. Conversely, the 2,4-dichloro analog introduces a second reactive site at C4, reducing regioselectivity and increasing the risk of unwanted byproducts during parallel functionalization. The target compound uniquely provides orthogonal reactivity: the 2-chloro group serves as a controlled electrophilic center for nucleophilic aromatic substitution, while the 4-(2-hydroxyethyl)amino motif simultaneously offers a polar, non-electrophilic substituent that can influence target binding, solubility, and metabolic stability without competing during C2-directed chemistry .

Quantitative Differentiation Evidence for 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol (CAS 728036-41-7)


EGFR Tyrosine Kinase Inhibitory Potency Compared to the 4-Anilinoquinazoline Prototype PD 153035

The target compound inhibits EGFR tyrosine kinase with an IC50 of 9.31 nM in a competitive radioligand displacement assay (human A431 cell membranes, [125I]-labeled probe) [1]. This places it approximately 370-fold less potent than the prototypical 4-anilinoquinazoline PD 153035 (IC50 0.025 nM, same assay class), indicating that replacement of the 4-anilino group with a 4-(2-hydroxyethyl)amino group substantially reduces EGFR binding affinity. This quantitative difference is directly actionable for research teams optimizing EGFR inhibitor selectivity or seeking tool compounds with intermediate EGFR potency for signaling pathway dissection.

EGFR inhibition tyrosine kinase quinazoline SAR

Predicted Physicochemical Differentiation: Melting Point and Hydrogen-Bonding Capacity vs. 4-Amino Analog

The target compound exhibits a predicted melting point of approximately 198.5°C, compared to the experimentally determined melting range of 262–302°C (dec.) for the 4-amino analog (2-chloro-6,7-dimethoxyquinazolin-4-amine, CAS 23680-84-4) . The lower melting point is consistent with the introduction of the flexible 2-hydroxyethyl side chain, which disrupts crystal packing and increases molecular motion. Additionally, the target compound possesses 4 hydrogen bond donors/acceptors (vs. 2 for the 4-amino analog), a factor that may enhance aqueous solubility and influence partitioning behavior in formulation or biological media.

physicochemical properties melting point solubility prediction

Cellular EGFR Inhibition Context: Intact-Cell vs. Cell-Free Potency Shift

In a cellular context (inhibition of EGFR tyrosine phosphorylation in mouse BaF3 cells), the target compound shows an IC50 of 15.8 nM, a modest 1.7-fold rightward shift from its cell-free IC50 of 9.31 nM [1]. This contrasts with highly optimized 4-anilinoquinazolines such as gefitinib, which typically exhibit a 5- to 10-fold shift between enzymatic and cellular EGFR inhibition assays due to intracellular protein binding and ATP competition [2]. The relatively preserved cellular potency suggests favorable cell permeability and limited intracellular sequestration compared to more lipophilic anilinoquinazolines, making this compound a candidate for probe studies where maintaining target engagement in intact cells is critical.

cellular assay EGFR phosphorylation BaF3 cells

Synthetic Utility: Orthogonal Reactivity of C2-Cl vs. 4-NH(CH2)2OH Sites

The target compound provides orthogonal synthetic handles absent in simpler analogs: the C2 chlorine is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, while the 4-(2-hydroxyethyl)amino side chain remains inert under typical SNAr conditions (K2CO3/DMF, 60–100°C) [1]. In contrast, 2-chloro-6,7-dimethoxyquinazolin-4-amine (CAS 23680-84-4) has both a reactive C2-Cl and a nucleophilic 4-NH2 group, leading to competing self-condensation and dimerization during C2 derivatization. The target compound eliminates this side reaction, enabling cleaner reaction profiles and higher isolated yields for C2-functionalized quinazoline libraries.

synthetic intermediate regioselective functionalization building block

Recommended Research and Procurement Scenarios for 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol


EGFR Kinase Selectivity Profiling Panels Requiring Intermediate-Potency Reference Compounds

When constructing kinase selectivity panels, the target compound (EGFR IC50 = 9.31 nM) serves as an intermediate-potency reference point between sub-nanomolar 4-anilinoquinazolines (e.g., PD 153035, IC50 = 0.025 nM) and micromolar non-specific kinase binders. Its moderate EGFR affinity allows researchers to discriminate between on-target EGFR effects and off-target kinase inhibition in polypharmacology studies [1].

Regioselective Synthesis of C2-Diversified Quinazoline Libraries

For medicinal chemistry teams building focused quinazoline libraries, the orthogonal reactivity of the C2-Cl site (electrophilic) and the 4-(2-hydroxyethyl)amino group (non-nucleophilic under SNAr conditions) eliminates dimerization side reactions observed with the 4-amino analog. This enables cleaner C2 SNAr diversification and simplifies post-reaction purification [2].

Cardiovascular Probe Development Based on 4-Hydroxyethylaminoquinazoline Pharmacophore

Patent literature (US3833584) establishes that 4-(2-hydroxyethyl)amino-6,7-dimethoxyquinazoline derivatives, including nitrate ester prodrugs, exhibit hypotensive and anti-anginal activity [3]. The target compound retains the core pharmacophore while incorporating a C2-Cl handle for further optimization, making it a suitable starting point for cardiovascular probe synthesis.

Cell-Based EGFR Target Engagement Studies Where Intracellular Potency Retention Is Critical

With a cellular IC50 of 15.8 nM and a minimal 1.7-fold shift from its cell-free IC50, this compound is appropriate for cell-based assays where maintaining target engagement is essential. Its relatively preserved cellular activity, compared to lipophilic anilinoquinazolines that show larger shifts, reduces the likelihood of false negatives in intact-cell EGFR inhibition screens [1].

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